5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS2/c1-6-2-3-8(16-6)7-4-15-11-9(7)10(14)12-5-13-11/h2-5H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSIILLIYRVOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207997 | |
| Record name | 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851116-03-5 | |
| Record name | 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851116-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent . The reaction conditions often require elevated temperatures and the presence of a desiccant such as calcium chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thienyl or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Case Studies
-
In Vitro Studies :
- A study synthesized various thieno[2,3-d]pyrimidine derivatives and tested their cytotoxicity against several human cancer cell lines (HCT-116, HepG2, and MCF-7). Among these, specific compounds demonstrated remarkable activity with IC50 values comparable to established drugs like Sorafenib .
- Compound 17f from the study exhibited the highest cytotoxicity against HCT-116 and HepG2 cell lines with IC50 values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM, respectively. It also showed an IC50 value of 0.23 ± 0.03 µM against VEGFR-2 .
- Molecular Docking Studies :
Pharmacological Insights
The pharmacokinetic properties of these compounds were evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Most derivatives were predicted to have low brain penetration and minimal toxicity, making them suitable candidates for further development as anticancer agents .
Summary of Findings
| Compound | Cell Line | IC50 Value (µM) | VEGFR-2 Inhibition IC50 (µM) |
|---|---|---|---|
| 17f | HCT-116 | 2.80 ± 0.16 | 0.23 ± 0.03 |
| 17f | HepG2 | 4.10 ± 0.45 | |
| Sorafenib | HCT-116 | Comparable | 0.23 ± 0.04 |
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological Profiles
- Anticancer Activity: Thieno[2,3-d]pyrimidin-4-one derivatives inhibit cancer cell proliferation by targeting kinases or DNA synthesis pathways. For example, Bozorov et al. (2015) reported IC₅₀ values <10 μM against breast and lung cancer lines .
- Antibacterial Activity: FFN () shows MIC values of 2–8 μg/mL against Campylobacter jejuni via PglD inhibition .
- Spasmolytic Activity: 2-Alkylthio derivatives () demonstrated EC₅₀ values of 0.8–1.2 μM in smooth muscle relaxation assays .
Structural Insights from Spectroscopy
Biological Activity
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₁H₈N₂OS₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 851116-03-5
- PubChem CID : 4963645
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂OS₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 851116-03-5 |
| Percent Purity | 97% |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler thienyl and pyrimidinyl precursors. Various synthetic routes have been explored to enhance yield and purity, often involving cyclization reactions that form the thieno-pyrimidine core structure.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant antimicrobial properties. A study evaluated several related compounds for their antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The results demonstrated that these compounds showed potent activity with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Properties
In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma). The compound demonstrated selective cytotoxicity with IC50 values indicating effectiveness at low concentrations. Notably, it was more effective against cancer cells compared to normal human peripheral blood mononuclear cells (PBMC), highlighting its potential for targeted cancer therapy .
The mechanism underlying the biological activity of this compound appears to involve interaction with the microtubule system, a critical component of cell division. Compounds in this class may disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is similar to that of well-known anticancer agents such as taxanes .
Case Studies
- Antimicrobial Evaluation : A series of thienopyrimidinones were synthesized and tested for their antibacterial properties. Among them, derivatives with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The most promising candidates exhibited MICs comparable to established antibiotics .
- Anticancer Studies : In a comparative study involving several thieno[2,3-d]pyrimidinones, compound this compound was found to have superior activity against multiple cancer cell lines with IC50 values indicating high potency and selectivity .
Q & A
Q. What are the common synthetic pathways for preparing thieno[2,3-d]pyrimidin-4-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclization of 2-amino-thiophene derivatives with formic acid or POCl₃. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one was synthesized by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid (85% yield) . Chlorination at the 4-position using POCl₃ achieves >90% yield but requires careful temperature control (80°C for 2 h) . Variations in aryl substituents (e.g., methoxy, chloro) on the phenylamino group can lead to yield discrepancies (58–89%) due to steric or electronic effects .
- Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (e.g., POCl₃ excess), and adjust reflux duration based on substituent reactivity.
Q. Which spectroscopic techniques are most reliable for characterizing 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons in the thiophene (δ 6.8–7.5 ppm) and pyrimidinone (δ 8.2–8.5 ppm) rings. Methyl groups on the thienyl substituent appear as singlets near δ 2.5 ppm .
- IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH₂ vibrations (if present) at ~3300–3400 cm⁻¹ .
- HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How are preliminary biological activities (e.g., enzyme inhibition) assessed for thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- DHFR Inhibition Assay : Measure IC₅₀ values using recombinant dihydrofolate reductase (DHFR) in a spectrophotometric assay with NADPH oxidation at 340 nm. Compounds like 2-amino-6-ethyl derivatives show IC₅₀ values <1 µM .
- Antimicrobial Screening : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in DHFR inhibitory activity data between structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on binding affinity. For example, 4-chlorophenyl analogs (IC₅₀ = 0.8 µM) outperform methoxy derivatives (IC₅₀ = 2.3 µM) due to enhanced hydrophobic interactions .
- Molecular Docking : Use software like AutoDock Vina to model ligand-enzyme interactions. Validate with X-ray crystallography if feasible (e.g., PDB ID 1U72 for DHFR) .
- Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences across ≥3 replicates .
Q. How can researchers optimize regioselectivity during functionalization of the thieno[2,3-d]pyrimidin-4-one core?
- Methodological Answer :
- Directing Groups : Introduce amino or methyl groups at specific positions (e.g., 2-amino-6-ethyl) to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Protection-Deprotection : Use Boc groups for NH₂ protection during iodination or sulfanylations, followed by TFA cleavage (e.g., 5-iodo intermediates in DHFR inhibitor synthesis) .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (e.g., 30 min vs. 18 h conventional reflux) .
Q. What advanced techniques validate the environmental stability and degradation pathways of thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- LC-MS/MS Stability Studies : Incubate compounds in simulated environmental matrices (pH 4–9, UV light) and quantify degradation products .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀) and bioaccumulation potential .
- Computational Modeling : Predict half-lives using EPI Suite or TEST software, focusing on hydrolysis and photolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
